N-(3-methylpyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-3-2-7-17-15(11)19-16(20)12-4-5-14(18-9-12)21-13-6-8-22-10-13/h2-5,7,9,13H,6,8,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLBFJGNPIVBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylpyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Pyridine Ring : Central to its biological activity, the pyridine moiety is known for its role in interacting with various biological targets.
- Thiolan Group : The thiolane moiety may contribute to the compound's reactivity and binding characteristics.
- Carboxamide Functionality : This functional group is often associated with enhanced solubility and bioavailability.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | Activity |
|---|---|
| HCT-116 (Colon) | Moderate Cytotoxicity |
| HepG2 (Liver) | High Cytotoxicity |
| MCF-7 (Breast) | Low Cytotoxicity |
In a comparative study, derivatives of similar structures showed selective activity against liver and colon cancer cells while exhibiting low toxicity towards non-tumor fibroblast-derived cells, suggesting a favorable safety profile for potential therapeutic use .
The biological mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as:
- Enzymes : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptors : Binding to cellular receptors can modulate signaling pathways critical for tumor growth.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Variations in substituent groups on the pyridine ring significantly influence biological activity. For instance, methyl substitutions on the aromatic rings have been correlated with increased inhibitory effects on cancer cell lines .
Study 1: Antiproliferative Activity
A study conducted on newly synthesized derivatives of pyridine compounds demonstrated that certain modifications led to enhanced antiproliferative activity against HCT-116 and HepG2 cells. The results indicated that compounds with specific functional groups exhibited significant antitumor properties while maintaining low toxicity towards healthy cells .
Study 2: Comparative Analysis
Another investigation compared this compound with other pyridine derivatives. It was found that while some derivatives showed promising anticancer activities, this particular compound exhibited unique properties due to its thiolane substitution, which may enhance its interaction with biological targets .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3-methylpyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling of pyridine-carboxylic acid derivatives with thiolan-3-yloxy substituents under palladium-catalyzed cross-coupling conditions .
- Amide bond formation between 3-methylpyridin-2-amine and activated pyridine-3-carboxylic acid intermediates (e.g., using HATU or EDCI as coupling agents) . Key challenges include optimizing regioselectivity during substitution on the pyridine ring and minimizing side reactions involving the thiolan moiety.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve the pyridine ring substitution pattern and thiolan-3-yloxy connectivity .
- X-ray crystallography : Validates bond angles and dihedral angles, particularly for the thiolan ring’s conformation and its spatial relationship to the pyridine backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy, especially given the compound’s heteroatom-rich structure .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide group; limited solubility in water .
- Stability : Degrades under acidic or oxidative conditions (e.g., thiolan ring oxidation); stable at neutral pH and -20°C storage .
Advanced Research Questions
Q. How does the thiolan-3-yloxy moiety influence the compound’s reactivity in nucleophilic substitution reactions?
The thiolan-3-yloxy group acts as a steric and electronic modulator :
- Steric hindrance from the tetrahydrothiophene ring reduces accessibility to electrophilic sites on the pyridine ring .
- Electron-donating effects from the oxygen atom enhance resonance stabilization, directing substitution to the para position of the pyridine-carboxamide group . Experimental validation via Hammett plots or computational DFT studies is recommended to quantify these effects .
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies may arise from:
- Purity variations : Use HPLC (>98% purity) and orthogonal characterization (e.g., TLC, elemental analysis) to standardize test samples .
- Assay conditions : Compare results under controlled parameters (e.g., pH, temperature) and validate with dose-response curves .
- Target specificity : Perform kinetic binding assays (e.g., SPR) to differentiate on-target vs. off-target interactions .
Q. How can molecular docking studies predict the compound’s interaction with enzymatic targets like CD38 or mGlu receptors?
- Target preparation : Retrieve high-resolution crystal structures (e.g., PDB 6C9 for CD38) and optimize protonation states using tools like AutoDockTools .
- Docking protocols : Use flexible docking (e.g., Glide SP/XP) to account for thiolan ring conformational changes. Key interactions include hydrogen bonding with the carboxamide group and π-π stacking with the pyridine ring .
- Validation : Cross-reference with mutagenesis data or competitive inhibition assays .
Q. What are the limitations of current synthetic routes in achieving scalable yields?
- Bottlenecks : Low yields in thiolan-3-yloxy introduction (40-50%) due to competing elimination pathways .
- Solutions : Screen alternative catalysts (e.g., CuI/N,N'-dimethylcyclohexanediamine) or use flow chemistry to improve reaction efficiency .
- Scale-up risks : Thiolan ring instability under prolonged heating; optimize reaction times using in-situ FTIR monitoring .
Methodological Recommendations
- Data Contradiction Analysis : Use meta-analysis frameworks to harmonize datasets from diverse sources, prioritizing studies with validated purity and assay protocols .
- Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity) and identify optimal conditions .
- Biological Assays : Combine in vitro (e.g., cell-based viability assays) and in silico (e.g., ADMET prediction) approaches to prioritize lead optimization pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
